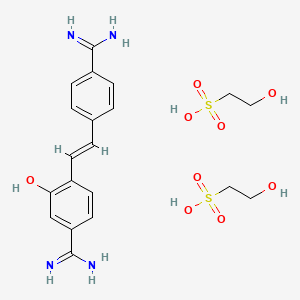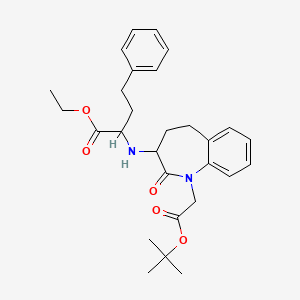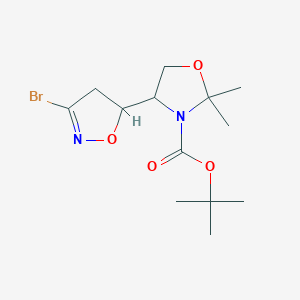
(L)-3,6-Bis(5-(-amino--carboxyethyl)ethyl)-2,5-diketopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diketopiperazine rings and amino-carboxyethyl groups. Its properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine typically involves the cyclization of appropriate amino acids or their derivatives. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of suitable amino acids, such as L-glutamic acid.
Cyclization: The amino acids undergo cyclization under controlled conditions, often involving the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) to form the diketopiperazine ring.
Functionalization: The resulting diketopiperazine is then functionalized with amino-carboxyethyl groups through a series of reactions, including amination and carboxylation.
Industrial Production Methods
In an industrial setting, the production of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a promising candidate for the design of new therapeutic agents.
Medicine
In medicine, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs make it an attractive option for targeted drug delivery.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable the development of high-performance polymers and coatings.
作用機序
The mechanism of action of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
Uniqueness
What sets (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
特性
CAS番号 |
6045-74-5 |
|---|---|
分子式 |
C14H24N4O6S2 |
分子量 |
408.5 g/mol |
IUPAC名 |
2-amino-3-[2-[5-[2-(2-amino-2-carboxyethyl)sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24) |
InChIキー |
UOYAHDLVIBDYQT-UHFFFAOYSA-N |
正規SMILES |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)



![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
